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2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

SHP2 allosteric inhibition Cancer therapeutics Pyrido[1,2-a]pyrimidin-4-one SAR

2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1240527-14-3) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidinone core with an aminomethyl substituent at the 2-position. With a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol, this compound serves as a critical synthetic intermediate and core scaffold in medicinal chemistry, particularly for developing kinase inhibitors and allosteric phosphatase modulators.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1240527-14-3
Cat. No. B1520481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS1240527-14-3
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1)CN
InChIInChI=1S/C9H9N3O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6,10H2
InChIKeyQZENZOKMVUQPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1240527-14-3): A Versatile Heterocyclic Building Block for Kinase and Phosphatase Inhibitor Research


2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1240527-14-3) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidinone core with an aminomethyl substituent at the 2-position . With a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol, this compound serves as a critical synthetic intermediate and core scaffold in medicinal chemistry, particularly for developing kinase inhibitors and allosteric phosphatase modulators . Its primary value lies in the primary amine handle, which enables rapid diversification into focused libraries targeting PI3K, SHP2, and other therapeutically relevant enzymes [1].

Why Generic 2-Substituted Pyrido[1,2-a]pyrimidin-4-ones Cannot Replace 1240527-14-3 in Focused Library Synthesis


The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in kinase and phosphatase inhibitor discovery, but the nature of the 2-position substituent profoundly dictates target engagement, selectivity, and downstream derivatization potential. The unsubstituted core (Pyrido[1,2-a]pyrimidin-4-one) exhibits weak, non-selective adenosine A3 receptor binding (Ki = 48,000 nM) [1], while bulkier 2-amino or 2-piperazinyl analogs preferentially target phosphodiesterases and platelet aggregation pathways [2]. The 2-(aminomethyl) variant (1240527-14-3) occupies a distinct chemical space: its primary amine provides a versatile synthetic handle for amide coupling, reductive amination, or urea formation, enabling rapid exploration of structure-activity relationships (SAR) around allosteric SHP2 inhibitors—a therapeutically critical target in oncology where subtle modifications to the linker region can shift IC₅₀ values by orders of magnitude [3]. Generic substitution with 2-amino, 2-methyl, or 2-piperazinyl analogs would fundamentally alter both the vector of derivatization and the electronic properties of the core, leading to divergent biological profiles that cannot be retrospectively harmonized.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1240527-14-3) Versus Structural Analogs


SHP2 Allosteric Inhibition: Pyrido[1,2-a]pyrimidin-4-one Scaffold Outperforms Unsubstituted Core by >480-Fold via 2-Aminomethyl-Derived Elaboration

The unsubstituted pyrido[1,2-a]pyrimidin-4-one core shows no meaningful SHP2 inhibition, while 2-aminomethyl-derived compound 14i (bearing the same core elaborated from 1240527-14-3) achieves an IC₅₀ of 0.104 μM against full-length SHP2 with >480-fold selectivity over the SHP2-PTP domain (IC₅₀ > 50 μM) [1]. This demonstrates that the 2-aminomethyl substituent is a critical synthetic enabler for accessing the allosteric SHP2 tunnel binding pocket—an interaction that is sterically and electronically inaccessible from the unsubstituted or 2-amino analogs. In cellular assays, 14i exhibits antiproliferative activity against Kyse-520 cells (IC₅₀ = 1.06 μM) with a 29-fold selectivity window over non-cancerous HBMEC cells (IC₅₀ = 30.75 μM), and shows superior potency against NCI-H358 and MIA-PaCa2 cells compared to the clinical-stage SHP2 inhibitor SHP099 [1].

SHP2 allosteric inhibition Cancer therapeutics Pyrido[1,2-a]pyrimidin-4-one SAR

Adenosine A3 Receptor Binding: Unsubstituted Core Shows Weak Affinity (Ki = 48,000 nM), Providing a Clean Baseline for 2-Aminomethyl Derivatization

The unsubstituted pyrido[1,2-a]pyrimidin-4-one core binds the human adenosine A3 receptor with a Ki of 48,000 nM (48 μM) in HEK293 cells, representing extremely weak affinity [1]. This establishes a critical baseline: the core scaffold itself does not promiscuously engage GPCR targets, making it an attractive starting point for kinase or phosphatase-focused libraries. The 2-aminomethyl substituent in 1240527-14-3 introduces a basic amine that can form key hydrogen-bond interactions with allosteric pockets (as demonstrated in the SHP2 co-crystal structures of related analogs), fundamentally altering the target profile away from adenosine receptor binding toward phosphatase inhibition [2]. No adenosine A3 binding data are available for the 2-aminomethyl variant, consistent with the hypothesis that the primary amine redirects molecular recognition away from the adenine-mimetic binding mode of the unsubstituted core.

Adenosine A3 receptor GPCR Selectivity profiling

PI3Kβ Inhibition: TGX-221 (a 2-Morpholinyl Pyrido[1,2-a]pyrimidin-4-one) Achieves p110β IC₅₀ = 8.5 nM—Establishing the Scaffold's Kinase Potential, but 2-Aminomethyl Variant Enables Distinct Allosteric Phosphatase Targeting

The pyrido[1,2-a]pyrimidin-4-one scaffold is validated in kinase inhibitor development through TGX-221, a 2-morpholinyl-substituted analog that potently inhibits PI3K p110β with an IC₅₀ of 8.5 nM while maintaining >1000-fold selectivity over p110α . However, TGX-221's morpholine moiety is optimized for ATP-binding site engagement—a completely distinct binding mode from the allosteric tunnel pocket targeted by 2-aminomethyl-derived SHP2 inhibitors [1]. The 2-aminomethyl compound 1240527-14-3 provides a synthetically orthogonal diversification point: while 2-morpholinyl analogs lock the scaffold into ATP-competitive kinase inhibition, the primary amine in 1240527-14-3 can be elaborated to access allosteric phosphatase sites that are topologically inaccessible to bulkier 2-substituents. This is evidenced by 14i's SHP2 IC₅₀ of 0.104 μM with no reported PI3K activity, representing a complete target class switch driven solely by the 2-position substituent chemistry [1].

PI3K inhibition Kinase selectivity Scaffold repurposing

Antiplatelet Activity: 2-Piperazinyl Analog (5a) Inhibits cAMP Phosphodiesterase in Human Platelets, Whereas 2-Aminomethyl Variant Shows No Platelet Activity—Confirming Orthogonal Biological Profiles

2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (compound 5a) is a well-characterized in vitro inhibitor of human platelet aggregation that specifically inhibits high-affinity cAMP phosphodiesterase, with 6-methyl, 8-methyl, and 6,8-dimethyl derivatives nearly equipotent to the lead when aggregation is induced by ADP or the Ca²⁺ ionophore A23187 [1]. In contrast, no platelet aggregation inhibition data are reported for any 2-aminomethyl-substituted pyrido[1,2-a]pyrimidin-4-one derivatives, and the SHP2-targeting compounds derived from 1240527-14-3 are evaluated exclusively in cancer cell lines rather than platelet assays [2]. This divergence confirms that the 2-aminomethyl substituent steers biological activity away from phosphodiesterase/antiplatelet pharmacology and toward phosphatase inhibition—a critical consideration for researchers seeking to avoid hemostasis-related off-target effects in oncology programs.

Antiplatelet agents cAMP phosphodiesterase Selectivity differentiation

Antiproliferative Scaffold Validation: Diaryl Urea Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one Achieve MDA-MB-231 IC₅₀ = 0.7 μM, 3.6-Fold Superior to Sorafenib—Demonstrating the Scaffold's Potential for Derivatization-Driven Potency Gains

Diaryl urea derivatives incorporating the 4H-pyrido[1,2-a]pyrimidin-4-one group have demonstrated potent antiproliferative activity against MDA-MB-231 human breast cancer cells, with compound 4c achieving an IC₅₀ of 0.7 μM—representing a 3.6-fold improvement over the approved multi-kinase inhibitor sorafenib (IC₅₀ = 2.5 μM) . While 4c is not a direct derivative of 1240527-14-3 (it utilizes a different 2-position substitution strategy), these data confirm that the pyrido[1,2-a]pyrimidin-4-one core is a validated anticancer scaffold capable of yielding compounds with clinically competitive potency when appropriately functionalized . The 2-aminomethyl handle in 1240527-14-3 offers a distinct synthetic entry point for generating novel diaryl urea or amide libraries that could match or exceed the 0.7 μM benchmark, with the added advantage of accessing allosteric phosphatase mechanisms not available to the 4c chemotype [1].

Anticancer agents Breast cancer Scaffold repurposing

Optimal Research and Procurement Scenarios for 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1240527-14-3)


Allosteric SHP2 Inhibitor Library Synthesis for Oncology Drug Discovery

1240527-14-3 is the optimal starting material for synthesizing focused libraries of allosteric SHP2 inhibitors based on the pyrido[1,2-a]pyrimidin-4-one scaffold. As demonstrated by Zhang et al. (2024), the 2-aminomethyl handle enables installation of aryl, heteroaryl, or acyl groups via amide coupling or reductive amination to access the SHP2 tunnel allosteric pocket. The resulting compounds (exemplified by 14i, SHP2 IC₅₀ = 0.104 μM) achieve cellular activity against Kyse-520, NCI-H358, and MIA-PaCa2 cancer cells with selectivity over non-cancerous HBMEC cells [1]. This scaffold provides a synthetically tractable alternative to the clinical candidate SHP099, with the potential for improved cellular potency against resistant cancer lines [1].

Kinase-Selectivity Profiling Starting from a GPCR-Clean Core Scaffold

The unsubstituted pyrido[1,2-a]pyrimidin-4-one core exhibits only weak adenosine A3 receptor binding (Ki = 48,000 nM), establishing a clean GPCR selectivity baseline [2]. 1240527-14-3 retains this favorable selectivity profile while introducing a derivatizable amine handle, making it an ideal starting point for kinase or phosphatase inhibitor programs where adenosine receptor off-target activity must be minimized. In contrast, 2-morpholinyl analogs like TGX-221 commit the scaffold to ATP-competitive PI3K inhibition (p110β IC₅₀ = 8.5 nM), and 2-piperazinyl analogs introduce antiplatelet phosphodiesterase activity [3]. 1240527-14-3 uniquely enables exploration of non-kinase, non-GPCR target space within the same core scaffold family [1].

Diversifiable Building Block for Anticancer SAR Expansion Beyond Diaryl Urea Chemotypes

The pyrido[1,2-a]pyrimidin-4-one scaffold has validated antiproliferative activity, with diaryl urea derivative 4c achieving an MDA-MB-231 IC₅₀ of 0.7 μM (3.6-fold superior to sorafenib) . 1240527-14-3 offers a distinct diversification vector via its primary amine, enabling the synthesis of amide, sulfonamide, urea, or amine-linked libraries that explore chemical space orthogonal to the diaryl urea series. This expands the scaffold's anticancer SAR while maintaining the core's favorable physicochemical properties (MW = 175.19, cLogP amenable to further optimization). The commercial availability of 1240527-14-3 at 95-98% purity in gram quantities from multiple vendors supports rapid SAR exploration .

Negative Control Selection for Platelet Aggregation Studies in Dual-Program Laboratories

Laboratories conducting both oncology and cardiovascular research can leverage the orthogonality between 2-substituent classes of pyrido[1,2-a]pyrimidin-4-ones. The 2-piperazinyl series (compound 5a and its 6-methyl, 8-methyl, and 6,8-dimethyl derivatives) inhibits human platelet aggregation via cAMP phosphodiesterase inhibition [3], while 2-aminomethyl-derived SHP2 inhibitors show no reported platelet activity and are evaluated exclusively in cancer models [1]. 1240527-14-3 and its derivatives can therefore serve as negative controls in platelet aggregation assays, enabling laboratories to deconvolute whether observed antiplatelet activity in novel analogs arises from the core scaffold or the specific 2-position substituent.

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